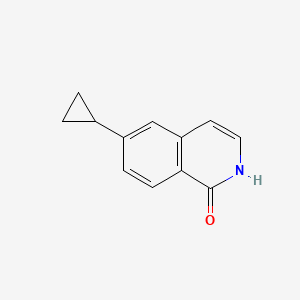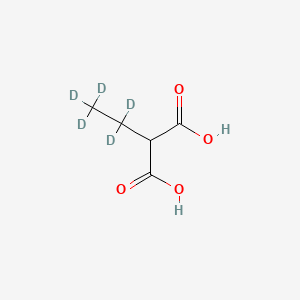
Ethyl-D5-malonic acid
Übersicht
Beschreibung
Ethyl-D5-malonic Acid, also known as 2-(1,1,2,2,2-pentadeuterioethyl)propanedioic acid , is an isotopically labeled research compound . It is a derivative of malonic acid, which is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .
Synthesis Analysis
A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described . This involves the highly efficient selective monohydrolysis of symmetric diesters .
Molecular Structure Analysis
The molecular formula of Ethylmalonic acid is C5H8O4 . Its molecular weight is 132.1146 . The IUPAC name is 2-ethylpropanedioic acid .
Chemical Reactions Analysis
In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation) .
Physical And Chemical Properties Analysis
Ethylmalonic acid has a molecular weight of 132.1146 . More detailed physical and chemical properties could not be found in the search results.
Wissenschaftliche Forschungsanwendungen
Forensic Science Application : A study by Dresen et al. (2004) developed a forensic confirmatory analysis method using liquid-chromatography/electrospray ionization/tandem mass spectrometry (LC-ESI-MS/MS) for ethyl sulfate, a marker for ethanol intake. In this context, pentadeuterated ethyl sulfate (D5-EtS), closely related to ethyl-D5-malonic acid, was synthesized and utilized for method validation, demonstrating its potential in detecting recent alcohol consumption (Dresen, Weinmann, & Wurst, 2004).
Analytical Chemistry : Morini et al. (2012) developed a liquid chromatography tandem mass spectrometry method for the detection and quantification of ethyl glucuronide (EtG) in nails, using EtG-d5 as an internal standard. This study underscores the potential of deuterated compounds, similar to this compound, in enhancing the sensitivity and specificity of analytical methods for monitoring alcohol intake (Morini, Colucci, Ruberto, & Groppi, 2012).
Materials Science : The study by Bertran et al. (2010) on poly(2-thiophen-3-yl-malonic acid) highlights the significance of malonic acid derivatives in the synthesis of new materials with potential applications in selective membranes and other biomedical uses. This research points to the broader utility of malonic acid derivatives, including this compound, in developing innovative materials with desirable properties (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010).
Wirkmechanismus
Target of Action
Ethyl-D5-malonic acid, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase (complex II) in the respiratory electron transport chain . This enzyme plays a crucial role in the citric acid cycle, where it facilitates the conversion of succinate into fumarate .
Mode of Action
The interaction of this compound with its target involves a series of reactions. Initially, the compound is deprotonated by a weak base to form an enolate . This enolate then undergoes a nucleophilic substitution reaction with an alkyl halide, forming a new carbon-carbon bond . This process is known as enolate alkylation .
Biochemical Pathways
The action of this compound affects the citric acid cycle, specifically the conversion of succinate to fumarate . The compound acts as a competitive inhibitor of succinate dehydrogenase, binding to the active site of the enzyme without reacting . This prevents the normal substrate, succinate, from binding and being converted into fumarate .
Result of Action
The inhibition of succinate dehydrogenase by this compound disrupts the citric acid cycle, potentially leading to a decrease in the production of ATP . This can have wide-ranging effects at the molecular and cellular levels, impacting energy metabolism within cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethyl-D5-malonic acid plays a significant role in biochemical reactions, particularly in the synthesis and degradation of fatty acids. It interacts with several enzymes, including malonyl-CoA decarboxylase and short-chain acyl-CoA dehydrogenase. These interactions are crucial for the regulation of fatty acid metabolism. Malonyl-CoA decarboxylase catalyzes the decarboxylation of malonyl-CoA to acetyl-CoA, while short-chain acyl-CoA dehydrogenase is involved in the beta-oxidation of fatty acids. The presence of this compound can inhibit these enzymes, leading to alterations in metabolic flux and energy production .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production. In particular, this compound can disrupt the normal function of mitochondria, leading to altered cellular respiration and ATP production. This disruption can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It acts as a competitive inhibitor of malonyl-CoA decarboxylase, binding to the active site of the enzyme and preventing the conversion of malonyl-CoA to acetyl-CoA. This inhibition leads to an accumulation of malonyl-CoA, which can further inhibit carnitine palmitoyltransferase I, a key enzyme in fatty acid oxidation. Additionally, this compound can affect gene expression by altering the levels of metabolites that act as signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of metabolic enzymes and alterations in energy production. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can inhibit specific metabolic pathways without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including mitochondrial dysfunction, oxidative stress, and cell death. These adverse effects are dose-dependent and can be observed in various tissues, including the liver, muscle, and brain .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It interacts with enzymes such as malonyl-CoA decarboxylase and short-chain acyl-CoA dehydrogenase, affecting the levels of key metabolites and the overall metabolic flux. The compound can also influence the levels of intermediates in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters and distributed to various cellular compartments. The compound can accumulate in mitochondria, where it exerts its effects on metabolic enzymes and energy production. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it interacts with key metabolic enzymes. The compound can also be found in the cytoplasm and other subcellular compartments, depending on the cell type and metabolic state. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for its function and effects on cellular metabolism .
Eigenschaften
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)
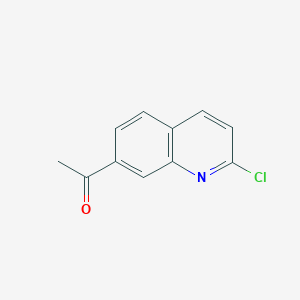

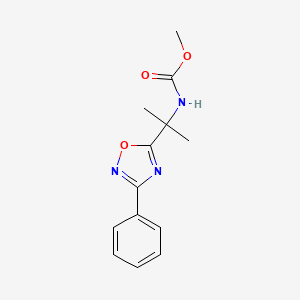


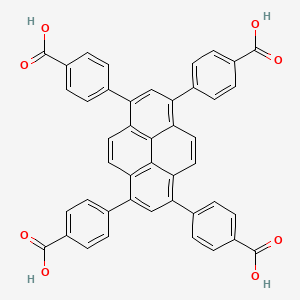
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)
